D-Valine, N-(phenylmethyl)-

Description

D-Valine, N-(phenylmethyl)-, also known as D-Valsartan (CAS 137862-87-4), is a synthetic derivative of the non-proteinogenic amino acid D-valine. Its molecular formula is C₂₄H₂₉N₅O₃, with a molecular weight of 435.52 g/mol . Structurally, it features a D-valine backbone modified by an N-(1-oxopentyl) group and a biphenyltetrazole moiety (Figure 1). The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing bioavailability and receptor binding . This compound is the D-enantiomer of the antihypertensive drug valsartan, which selectively inhibits angiotensin II type 1 (AT₁) receptors, making it critical in cardiovascular therapeutics .

Structure

3D Structure

Properties

IUPAC Name |

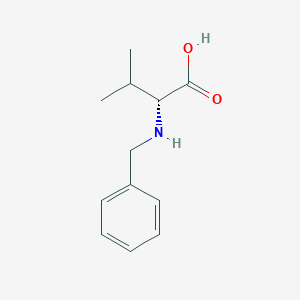

(2R)-2-(benzylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBAOZHBRMLMCP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Valine, N-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are preferred due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.

Industrial Production Methods: In industrial settings, the microbial preparation of D-Valine is more competitive and promising because of its high optical purity, high productivity, and green process. The enzymatic preparation of D-Valine is an environmentally friendly process with high stereoselectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: D-Valine, N-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

D-Valine, N-(phenylmethyl)- has extensive applications in scientific research, including:

Chemistry: Used as an intermediate for the synthesis of various organic compounds.

Biology: Plays a role in cell culture for selectively inhibiting fibroblasts proliferation.

Medicine: Its derivatives are used in the treatment of immune-deficiency diseases and as antitumor agents.

Industry: Utilized in the production of agricultural pesticides and veterinary antibiotics

Mechanism of Action

The mechanism of action of D-Valine, N-(phenylmethyl)- involves its role as a chiral source in various biochemical pathways. It interacts with molecular targets and pathways involved in protein synthesis and degradation, such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase-protein kinase B (PI3K-AKT) pathways . These interactions help regulate cellular processes, including mitochondrial function and oxidative stress management .

Comparison with Similar Compounds

Key Structural Features :

- D-Valine backbone : Provides chiral specificity for enantioselective interactions.

- Biphenyltetrazole group : Enhances lipophilicity and binding affinity to AT₁ receptors.

- N-(1-oxopentyl) substituent : Modifies pharmacokinetic properties like solubility and half-life.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of D-Valine Derivatives

Structural Analysis

Its chirality (D-configuration) makes it resistant to enzymatic degradation in prokaryotic systems, useful in cell culture media .

N-Acetyl-L-valine :

- An L-valine derivative with an acetyl group. Unlike D-Valsartan, it lacks aromatic or heterocyclic substituents, resulting in higher hydrophilicity. Used in peptide synthesis to block amine groups during solid-phase synthesis .

D-Valine, N-(trifluoroacetyl)- :

- The trifluoroacetyl group is a strong electron-withdrawing substituent, increasing stability against hydrolysis. This modification is common in prodrug design to improve membrane permeability .

D-Valine, N-(phenylmethylene)-, methyl ester :

- The phenylmethylene group introduces aromaticity, while the methyl ester enhances solubility in organic solvents. Acts as a precursor for more complex N-alkylated valine derivatives .

The isoxazole ring may contribute to π-π stacking interactions in target binding .

Functional and Pharmacological Differences

- Receptor Binding : D-Valsartan’s biphenyltetrazole group is critical for AT₁ receptor antagonism, a feature absent in simpler derivatives like N-acetyl-L-valine .

- Metabolic Stability : The trifluoroacetyl group in CAS 137524-80-2 reduces oxidative metabolism, extending half-life compared to the parent D-valine .

- Solubility : Methyl ester derivatives (e.g., CAS 112674-73-4) exhibit higher lipid solubility, favoring blood-brain barrier penetration, unlike the polar tetrazole-containing D-Valsartan .

Biological Activity

D-Valine, N-(phenylmethyl)- is a derivative of the essential amino acid valine, distinguished by the presence of a phenylmethyl group attached to the nitrogen atom. This compound has attracted considerable attention in the fields of medicinal chemistry and biochemistry due to its unique biological activities, particularly as a ligand for peroxisome proliferator-activated receptors (PPARs).

D-Valine, N-(phenylmethyl)- functions primarily as a dual agonist for PPARα and PPARγ. These receptors play crucial roles in regulating glucose and lipid metabolism, making this compound potentially beneficial for metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease (NAFLD) . The interaction with these receptors can modulate various metabolic pathways, influencing cellular processes such as:

- Lipid metabolism

- Glucose homeostasis

- Inflammatory responses

Therapeutic Applications

Research indicates that D-Valine, N-(phenylmethyl)- may have therapeutic potential in treating conditions related to metabolic dysfunction. Some notable applications include:

- Insulin Resistance : By activating PPARs, this compound may improve insulin sensitivity.

- NAFLD : Its ability to regulate lipid metabolism could be beneficial in managing fatty liver disease.

- Antitumor Activity : Derivatives of D-Valine have shown promise in cancer therapies, particularly in targeting specific tumor types .

Case Studies and Experimental Data

-

Study on PPAR Activation :

- A study demonstrated that D-Valine, N-(phenylmethyl)- effectively activates PPARα and PPARγ in vitro, leading to enhanced fatty acid oxidation and improved glucose uptake in adipocytes .

-

Metabolic Disorder Model :

- In animal models of obesity-induced insulin resistance, administration of D-Valine derivatives resulted in significant reductions in blood glucose levels and improved lipid profiles compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Valine | Natural isomer of valine | Essential amino acid; involved in protein synthesis |

| N-Acetyl-D-valine | Acetylated derivative of D-valine | Potential neuroprotective effects |

| D-Valine, N-methyl-, phenylmethyl ester | Methylated derivative with similar structure | Different biological activity profile |

| L-Leucine | Another branched-chain amino acid | Higher potency in stimulating protein synthesis |

D-Valine, N-(phenylmethyl)- stands out due to its specific substitution pattern that enhances its interaction with PPAR receptors compared to other valine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Valine, N-(phenylmethyl)-, and what critical parameters optimize yield?

- Methodological Answer : The synthesis typically involves benzylation of D-valine’s amino group using benzyl bromide or chloride under alkaline conditions (e.g., NaHCO₃). Protecting groups like tert-butoxycarbonyl (Boc) may be employed to prevent side reactions. Purification via reversed-phase HPLC or recrystallization (e.g., using ethyl acetate/hexane) is critical for isolating the product. Yield optimization requires strict control of reaction temperature (0–5°C for exothermic steps) and stoichiometric excess of benzylating agents (1.2–1.5 eq) .

Q. How can researchers confirm the enantiomeric purity of D-Valine, N-(phenylmethyl)- derivatives?

- Methodological Answer : Enantiomeric purity is validated using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric analysis. Comparative retention times against L-enantiomer standards are essential. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm stereochemistry by analyzing spatial interactions between the benzyl group and valine’s chiral center .

Q. What are the primary applications of D-Valine, N-(phenylmethyl)- in chiral synthesis?

- Methodological Answer : This compound serves as a chiral intermediate in peptide synthesis, particularly for introducing D-configuration residues. It is also used to synthesize agrochemicals like tau-fluvalinate, where its stereochemistry influences pesticide activity . Researchers should cross-reference CAS RN 17662-84-9 (D-valine benzyl ester tosylate) for derivative applications .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of D-Valine, N-(phenylmethyl)- during long-term storage?

- Methodological Answer : Stability studies should employ accelerated aging protocols: store the compound in anhydrous solvents (e.g., dichloromethane) at varying temperatures (−20°C, 4°C, 25°C) and monitor degradation via LC-MS. Polar aprotic solvents (e.g., DMF) may induce racemization at >40°C, while nonpolar solvents preserve enantiopurity. Note that limited ecological toxicity data necessitate in-house stability assessments .

Q. What experimental designs resolve contradictions in bioactivity data (e.g., agrochemical vs. pharmacological activity)?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent carriers). Researchers should:

- Replicate assays under standardized OECD guidelines for agrochemical activity .

- Compare results with pharmacological models (e.g., receptor-binding assays) using the same batch of compound.

- Perform structure-activity relationship (SAR) studies to isolate functional groups responsible for divergent bioactivities .

Q. How can computational methods predict the interaction of D-Valine, N-(phenylmethyl)- with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with enzymes like acetylcholinesterase (target in pesticides) or peptide receptors. Validate predictions with in vitro assays, focusing on binding affinity (Kd) and inhibition constants (Ki). Reference IR/Raman spectra (e.g., from NIST Chemistry WebBook) aid in verifying computed vibrational modes .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using D-Valine, N-(phenylmethyl)-?

- Methodological Answer : Use low-racemization coupling agents (e.g., HATU over HOBt/DCC) and maintain a reaction pH of 8–8. Monitor racemization via circular dichroism (CD) spectroscopy. Incorporating bulky protecting groups (e.g., 9-fluorenylmethyloxycarbonyl, Fmoc) on adjacent residues sterically hinders chiral inversion .

Data Management & Validation

Q. How should researchers address gaps in ecological toxicity data for D-Valine, N-(phenylmethyl)-?

- Methodological Answer : Conduct tiered testing:

- Acute toxicity: Daphnia magna immobilization assays (OECD 202).

- Biodegradation: Modified Sturm test (OECD 301B).

- Cross-reference analogous compounds (e.g., fluvalinate) while noting structural differences in risk assessment reports .

Q. What tools enable FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.